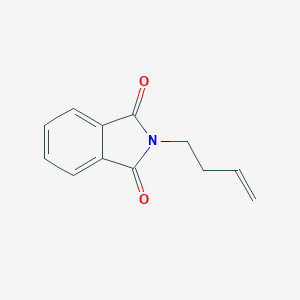

N-(3-Buten-1-yl)phthalimide

Description

Properties

IUPAC Name |

2-but-3-enylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15/h2,4-7H,1,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOLXCKKXHSEJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20320898 | |

| Record name | N-(3-Buten-1-yl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20320898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52898-32-5 | |

| Record name | 52898-32-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Buten-1-yl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20320898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N-(3-Buten-1-yl)phthalimide" synthesis from phthalimide and 4-bromo-1-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(3-Buten-1-yl)phthalimide from phthalimide and 4-bromo-1-butene. This process, a variant of the Gabriel synthesis, is a crucial method for introducing a protected primary amine with a terminal alkene functionality, a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.

Reaction Principle: The Gabriel Synthesis

The synthesis of this compound is achieved through the N-alkylation of phthalimide, a reaction commonly known as the Gabriel synthesis. This method is highly effective for preparing primary amines from primary alkyl halides, as it circumvents the issue of over-alkylation often encountered with direct alkylation of ammonia.

The reaction proceeds in two main stages. First, the phthalimide is deprotonated by a base to form a nucleophilic phthalimide anion. This anion then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide, in this case, 4-bromo-1-butene, to yield the corresponding N-alkylphthalimide.

Experimental Protocols

Method A: Using Potassium Phthalimide

This method utilizes commercially available or pre-synthesized potassium phthalimide.

Materials:

-

Potassium phthalimide

-

4-Bromo-1-butene

-

Anhydrous Dimethylformamide (DMF) or Acetone

-

Water

-

Dichloromethane or Ethyl acetate for extraction

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Ethanol or other suitable solvent for recrystallization

Procedure:

-

To a stirred suspension of potassium phthalimide (1.2 equivalents) in anhydrous dimethylformamide (DMF), add 4-bromo-1-butene (1.0 equivalent).

-

Heat the reaction mixture to 80-100 °C and monitor the progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (indicated by the disappearance of the starting alkyl halide), cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker of water.

-

Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Method B: In Situ Generation of Phthalimide Anion

This method generates the phthalimide anion directly in the reaction mixture using a base like potassium carbonate.

Materials:

-

Phthalimide

-

4-Bromo-1-butene

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF) or Acetone

-

Water

-

Dichloromethane or Ethyl acetate for extraction

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Ethanol or other suitable solvent for recrystallization

Procedure:

-

In a round-bottom flask, combine phthalimide (1.0 equivalent), anhydrous potassium carbonate (1.1-1.5 equivalents), and anhydrous DMF.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phthalimide anion.

-

Add 4-bromo-1-butene (1.0-1.2 equivalents) to the reaction mixture.

-

Heat the mixture to 80-100 °C and monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Pour the reaction mixture into water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash thoroughly with water.

-

Alternatively, if an oil forms, extract the product with an organic solvent as described in Method A.

-

Dry the crude product and purify by recrystallization or column chromatography.

Quantitative Data and Characterization

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Reactant Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| Phthalimide | C₈H₅NO₂ | 147.13 | Starting Material |

| 4-Bromo-1-butene | C₄H₇Br | 135.00 | Alkylating Agent |

| Potassium Phthalimide | C₈H₄KNO₂ | 185.22 | Nucleophile |

| Potassium Carbonate | K₂CO₃ | 138.21 | Base |

Table 2: Product Characterization - this compound

| Property | Data |

| Molecular Formula | C₁₂H₁₁NO₂ |

| Molar Mass | 201.22 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, δ) | 7.85 (m, 2H, Ar-H), 7.72 (m, 2H, Ar-H), 5.82 (m, 1H, -CH=), 5.10 (m, 2H, =CH₂), 3.78 (t, 2H, -NCH₂-), 2.45 (q, 2H, -CH₂-CH=) |

| ¹³C NMR (CDCl₃, δ) | 168.2, 134.5, 133.9, 132.1, 123.2, 117.4, 37.8, 33.1 |

| IR (KBr, cm⁻¹) | ~3070 (C-H, alkene), ~2950 (C-H, alkane), ~1770 & 1710 (C=O, imide), ~1640 (C=C) |

| Mass Spectrum (m/z) | 201 (M⁺) |

Table 3: Typical Reaction Parameters and Yields for Gabriel Synthesis

| Parameter | Typical Value/Condition |

| Solvent | DMF, Acetone |

| Base (for in situ method) | K₂CO₃ |

| Temperature | 80 - 100 °C |

| Reaction Time | 2 - 24 hours (monitor by TLC) |

| Typical Yield | 70 - 95% (for primary alkyl halides) |

Experimental Workflow and Logic

The synthesis of this compound follows a logical progression of steps designed to ensure a high yield of the pure product. The workflow can be visualized as a signaling pathway, where each step enables the next.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The Gabriel synthesis provides a reliable and high-yielding route to this compound from readily available starting materials. The choice between using pre-formed potassium phthalimide or generating the anion in situ will depend on the availability of reagents and laboratory preference. Careful monitoring of the reaction progress by TLC and appropriate purification techniques are essential for obtaining a high-purity product. This versatile building block can then be utilized in a variety of subsequent transformations in the development of novel chemical entities.

An In-depth Technical Guide to N-(3-Buten-1-yl)phthalimide: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Buten-1-yl)phthalimide is a valuable bifunctional molecule utilized as a key intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and specialty chemicals.[1][2] This technical guide provides a comprehensive overview of its chemical properties, structural features, and synthetic methodologies. Detailed experimental protocols for its preparation and characterization, including spectroscopic data, are presented. Furthermore, this guide explores the reactivity of its terminal alkene and phthalimide moieties, highlighting its potential in constructing complex molecular architectures.

Chemical Structure and Properties

This compound, with the CAS Number 52898-32-5, possesses a molecular formula of C₁₂H₁₁NO₂ and a molecular weight of 201.23 g/mol .[1][3] The molecule incorporates a planar phthalimide group attached to a flexible 3-butenyl chain, affording it unique chemical reactivity. The phthalimide group serves as a masked primary amine, while the terminal double bond is amenable to a variety of chemical transformations.[4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₁NO₂ | [1][3] |

| Molecular Weight | 201.23 g/mol | [1][3] |

| CAS Number | 52898-32-5 | [1] |

| Appearance | White to almost white powder or crystals | [1] |

| Melting Point | 52 °C | |

| Boiling Point | 311.0 ± 21.0 °C (Predicted) | |

| Density | 1.195 ± 0.06 g/cm³ (Predicted) | |

| Purity | >98.0% (HPLC) | [1] |

Structural Representation

The chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Gabriel synthesis, which involves the N-alkylation of phthalimide.

General Reaction Scheme

The overall synthetic transformation is depicted below.

Caption: General synthesis scheme for this compound.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the N-alkylation of phthalimide.[5]

Materials:

-

Phthalimide

-

4-Bromo-1-butene

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone

-

Petroleum ether

-

Ethyl acetate

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalimide (1.0 eq), anhydrous potassium carbonate (2.0 eq), and acetone.

-

Stir the suspension at room temperature for 15 minutes.

-

Add 4-bromo-1-butene (1.2 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate to afford this compound as a white solid.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for both the phthalimide and the butenyl moieties.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | m | 2H | Aromatic (Hα) |

| ~7.70 | m | 2H | Aromatic (Hβ) |

| ~5.80 | m | 1H | =CH- |

| ~5.05 | m | 2H | =CH₂ |

| ~3.75 | t | 2H | N-CH₂ |

| ~2.45 | q | 2H | -CH₂-CH= |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals corresponding to the carbonyl, aromatic, and aliphatic carbons.

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O |

| ~134 | Aromatic (quaternary) |

| ~132 | Aromatic (CH) |

| ~123 | Aromatic (CH) |

| ~135 | =CH- |

| ~117 | =CH₂ |

| ~37 | N-CH₂ |

| ~33 | -CH₂-CH= |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch (alkene) |

| ~2930 | Medium | C-H stretch (alkane) |

| ~1770, ~1715 | Strong | C=O stretch (imide) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1390 | Strong | C-N stretch |

Mass Spectrometry (Predicted)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 201 | [M]⁺ (Molecular Ion) |

| 160 | [M - C₃H₅]⁺ |

| 147 | [Phthalimide]⁺ |

| 133 | |

| 104 | |

| 76 |

Reactivity and Applications in Drug Development

This compound is a versatile building block due to its two distinct reactive sites.

Phthalimide Group Reactivity

The phthalimide group serves as a protecting group for a primary amine. Deprotection can be achieved via hydrazinolysis (the Ing-Manske procedure) or acidic/basic hydrolysis to yield 4-aminobut-1-ene. This functionality is crucial in the synthesis of more complex nitrogen-containing compounds.

Caption: Deprotection of the phthalimide group via hydrazinolysis.

Butenyl Group Reactivity

The terminal alkene of the butenyl group can participate in a wide range of reactions, including:

-

Cycloaddition Reactions: The double bond can undergo various cycloaddition reactions, such as [2+2] photocycloadditions, to form cyclic structures.

-

Oxidation: The alkene can be oxidized to form diols, epoxides, or cleaved to yield aldehydes.

-

Hydroboration-Oxidation: This reaction sequence can be used to introduce a hydroxyl group at the terminal position.

-

Polymerization: The terminal alkene can be utilized in polymerization reactions to create functional polymers.[2]

These reactions make this compound a valuable precursor for the synthesis of a diverse array of heterocyclic compounds and other complex organic molecules with potential applications in drug discovery and materials science. Phthalimide derivatives, in general, have been investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The ability to functionalize both the amine (after deprotection) and the butenyl chain allows for the creation of diverse libraries of compounds for biological screening.

Conclusion

This compound is a synthetically important molecule with a rich chemistry that allows for the introduction of a protected primary amine and a reactive alkene functionality. This guide has provided a detailed overview of its chemical properties, structure, and a reliable synthetic protocol. The versatile reactivity of this compound makes it a valuable tool for researchers and scientists in the field of organic synthesis and drug development, enabling the construction of complex and potentially bioactive molecules.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. N-(3-Butynyl)phthalimide | C12H9NO2 | CID 11171619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. This compound(52898-32-5) 13C NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. journals.plos.org [journals.plos.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic and Synthetic Profile of N-(3-Buten-1-yl)phthalimide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of N-(3-Buten-1-yl)phthalimide (CAS 52898-32-5). The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This compound is a valuable building block in organic synthesis, featuring a terminal alkene for further functionalization and a phthalimide-protected amine.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a reference for its structural characterization.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.85 - 7.82 | m | 2H | Aromatic CH |

| 7.72 - 7.69 | m | 2H | Aromatic CH |

| 5.89 - 5.79 | m | 1H | -CH =CH₂ |

| 5.11 - 5.03 | m | 2H | -CH=CH ₂ |

| 3.74 | t, J=7.0 Hz | 2H | -N-CH ₂- |

| 2.42 | q, J=7.0 Hz | 2H | -CH₂-CH ₂-CH= |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 168.3 | C=O |

| 137.2 | C H=CH₂ |

| 133.9 | Aromatic C H |

| 132.1 | Aromatic quaternary C |

| 123.2 | Aromatic C H |

| 115.2 | CH=C H₂ |

| 37.5 | -N-C H₂- |

| 33.1 | -CH₂-C H₂-CH= |

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3077 | w | =C-H stretch |

| 2935 | w | C-H stretch (aliphatic) |

| 1771 | s | C=O stretch (asymmetric) |

| 1712 | s | C=O stretch (symmetric) |

| 1642 | m | C=C stretch |

| 1422 | s | C-N stretch |

| 995, 917 | m | =C-H bend (out-of-plane) |

s = strong, m = medium, w = weak

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 201 | 45 | [M]⁺ |

| 160 | 100 | [M - C₃H₅]⁺ |

| 148 | 30 | [C₈H₄O₂N]⁺ |

| 133 | 25 | [C₈H₄O₂]⁺ |

| 104 | 55 | [C₇H₄O]⁺ |

| 76 | 40 | [C₆H₄]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The synthesis of this compound is commonly achieved via the Mitsunobu reaction, which allows for the alkylation of phthalimide with an alcohol. An alternative, more direct approach is the Gabriel synthesis, involving the reaction of potassium phthalimide with a suitable alkyl halide.

Synthesis of this compound via Mitsunobu Reaction

This protocol is based on the general principles of the Mitsunobu reaction for the N-alkylation of phthalimide.

Materials:

-

Phthalimide

-

3-Buten-1-ol

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of phthalimide (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), 3-buten-1-ol (1.1 eq) is added.

-

The resulting mixture is cooled to 0 °C in an ice bath.

-

Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous NaHCO₃ solution and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.

Technical Guide: Physicochemical Properties of N-(3-Buten-1-yl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the melting point and solubility of N-(3-Buten-1-yl)phthalimide. It includes detailed experimental protocols for the determination of these properties and presents a general experimental workflow for its synthesis and characterization.

Core Physicochemical Data

The following tables summarize the known quantitative data for this compound.

Table 1: Melting Point of this compound

| Parameter | Value | Source |

| Melting Point | 52 °C | |

| Melting Point Range | 50.0 - 54.0 °C | Not specified |

Table 2: Solubility Profile of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Low | Phthalimide, the parent compound, is slightly soluble in water. The butenyl group is hydrophobic. |

| Ethanol | Moderately Soluble | General solubility of N-substituted phthalimides in alcohols. |

| Methanol | Moderately Soluble | General solubility of N-substituted phthalimides in alcohols. |

| Acetone | Soluble | Phthalimide shows good solubility in acetone. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Phthalimides are generally soluble in polar aprotic solvents. |

Experimental Protocols

Detailed methodologies for determining the melting point and solubility of organic compounds like this compound are provided below.

Melting Point Determination (Capillary Method)

This protocol describes the standard procedure for determining the melting point range of a solid organic compound using a capillary tube apparatus.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.

-

Invert the tube and gently tap the sealed end on a hard surface to cause the solid to fall to the bottom. The packed sample height should be 2-3 mm.

-

-

Apparatus Setup:

-

Insert the capillary tube into the heating block of the melting point apparatus.

-

Place a calibrated thermometer in the designated port.

-

-

Measurement:

-

Turn on the apparatus and set the heating rate to a rapid setting to obtain an approximate melting point.

-

Allow the apparatus to cool.

-

Prepare a new sample and set the heating rate to a slow increase (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted (the end of the melting range).

-

The recorded range is the melting point of the sample.

-

Solubility Determination (Isothermal Shake-Flask Method)

This protocol outlines a common method for determining the solubility of a compound in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, acetone, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or orbital shaker set to a constant temperature (e.g., 25 °C)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

Procedure:

-

Sample Preparation:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

-

Equilibration:

-

Seal the vials and place them in a shaking incubator at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

-

Analysis:

-

Carefully withdraw a known volume of the supernatant (the saturated solution) from each vial, ensuring no solid particles are transferred.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a validated HPLC method or another appropriate analytical technique.

-

-

Calculation:

-

Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and physicochemical characterization of this compound.

Caption: General workflow for synthesis and characterization.

An In-depth Technical Guide to N-(3-Buten-1-yl)phthalimide (CAS 52898-32-5): Properties and Safety

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Buten-1-yl)phthalimide, identified by CAS number 52898-32-5, is a chemical compound belonging to the phthalimide class. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis methodology based on the Gabriel synthesis, and a summary of its known safety and handling information. While specific biological activity for this particular molecule is not extensively documented in current literature, this guide explores the well-established therapeutic potential of the broader phthalimide class, including their roles as anti-inflammatory and anticancer agents. The potential signaling pathways that phthalimide derivatives are known to modulate are also discussed to provide a contextual framework for future research and drug discovery efforts.

Chemical and Physical Properties

This compound is a white to off-white solid compound. Its core structure consists of a phthalimide group attached to a 3-butenyl chain. The key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 52898-32-5 | N/A |

| Molecular Formula | C₁₂H₁₁NO₂ | N/A |

| Molecular Weight | 201.22 g/mol | N/A |

| Appearance | White to off-white powder/solid | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in organic solvents, limited solubility in water. | N/A |

| SMILES | C=CCCN1C(=O)C2=CC=CC=C2C1=O | N/A |

| InChI Key | ZDOLXCKKXHSEJG-UHFFFAOYSA-N | N/A |

Synthesis

The primary route for the synthesis of this compound is the Gabriel synthesis. This method is a well-established procedure for the preparation of primary amines and their N-substituted derivatives from alkyl halides.

Experimental Protocol: Gabriel Synthesis of this compound

This protocol is a general representation of the Gabriel synthesis and may require optimization for specific laboratory conditions.

Materials:

-

Phthalimide

-

Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)

-

4-bromo-1-butene (or other 4-halo-1-butene)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Ethanol (for recrystallization)

-

Distilled water

Procedure:

-

Formation of Potassium Phthalimide: In a round-bottom flask, dissolve phthalimide in anhydrous DMF. Add an equimolar amount of powdered potassium hydroxide or potassium carbonate in portions while stirring. The mixture is typically stirred at room temperature or with gentle heating until the phthalimide is completely converted to its potassium salt. The formation of a precipitate may be observed.

-

N-Alkylation: To the suspension of potassium phthalimide, add a slight excess (1.1-1.2 equivalents) of 4-bromo-1-butene dropwise at room temperature. The reaction mixture is then heated, typically to 50-80 °C, and stirred for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into ice-cold water to precipitate the crude this compound. The solid is collected by vacuum filtration and washed thoroughly with water to remove any remaining DMF and inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure this compound as a white solid.[1]

Biological Activity and Potential Signaling Pathways

While direct experimental evidence for the biological activity of this compound is limited in the reviewed literature, the phthalimide scaffold is a well-known pharmacophore with a broad range of biological activities.[2][3][4][5][6][7][8][9][10] This section discusses the potential therapeutic applications based on the activities of structurally related phthalimide derivatives.

Potential Anti-inflammatory Activity

Many phthalimide derivatives have demonstrated significant anti-inflammatory properties.[2][4][6][8] The mechanism of action often involves the modulation of key inflammatory mediators. For instance, some phthalimides are known to inhibit the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine.[4][6]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents [medigraphic.com]

- 4. Design, synthesis and antiinflammatory activity of novel phthalimide derivatives, structurally related to thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anti-cancer activity of benzothiazole containing phthalimide on human carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Reactivity of the Butenyl Group in N-(3-Buten-1-yl)phthalimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Buten-1-yl)phthalimide is a versatile bifunctional molecule utilized in a variety of synthetic applications.[1][2] Its chemical architecture, featuring a terminal butenyl group and a phthalimide-protected primary amine, allows for selective transformations at either terminus. The phthalimide moiety serves as a stable protecting group for the amine, readily removable under specific conditions, making it a valuable building block in the synthesis of pharmaceuticals and other biologically active compounds.[1] This guide provides a comprehensive overview of the reactivity of the terminal butenyl group, focusing on key transformations and providing illustrative experimental protocols based on established methodologies for terminal alkenes.

Core Reactivity of the Butenyl Group

The terminal double bond of the butenyl group in this compound is susceptible to a range of electrophilic additions, oxidation, reduction, and carbon-carbon bond-forming reactions. The electron-withdrawing nature of the nearby phthalimide group can influence the reactivity of the alkene, though it is sufficiently removed to allow for typical olefin reactions to proceed.

Key Transformations of the Butenyl Group

This section details common and impactful reactions involving the butenyl moiety of this compound. While specific literature detailing these reactions on this exact substrate is not always available, the provided protocols are based on well-established procedures for terminal alkenes and serve as a strong starting point for experimental design.

Hydroboration-Oxidation

The hydroboration-oxidation of the terminal alkene provides a route to the corresponding anti-Markovnikov alcohol, 4-(phthalimido)butan-1-ol. The use of sterically hindered boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) is recommended to ensure high regioselectivity for the terminal position.[3]

Table 1: Representative Data for Hydroboration-Oxidation of Terminal Alkenes

| Reagent | Substrate Scope | Typical Yield | Reference |

| 9-BBN | Terminal Alkenes | >90% | [4] |

| BH₃·THF | Alkenes | Variable, potential for lower regioselectivity | [5] |

Experimental Protocol: Synthesis of 4-(Phthalimido)butan-1-ol

-

To a solution of this compound (1.0 equiv) in anhydrous THF (0.5 M) under an argon atmosphere, add a 0.5 M solution of 9-BBN in THF (1.1 equiv) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the consumption of the starting material.

-

Cool the reaction mixture to 0 °C and slowly add a solution of 3 M aqueous NaOH (3.0 equiv) followed by the dropwise addition of 30% H₂O₂ (3.0 equiv).

-

Stir the mixture at room temperature for 2 hours.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 4-(phthalimido)butan-1-ol.

Logical Workflow for Hydroboration-Oxidation

Caption: Hydroboration-Oxidation Workflow.

Dihydroxylation

The syn-dihydroxylation of the butenyl group can be achieved using osmium tetroxide (OsO₄) with a co-oxidant such as N-methylmorpholine N-oxide (NMO) to afford 4-(phthalimido)butane-1,2-diol.

Table 2: Representative Data for Dihydroxylation of Terminal Alkenes

| Reagent | Co-oxidant | Typical Yield |

| OsO₄ (catalytic) | NMO | >90% |

| KMnO₄ (cold, dilute) | - | Variable, risk of over-oxidation |

Experimental Protocol: Synthesis of 4-(Phthalimido)butane-1,2-diol

-

Dissolve this compound (1.0 equiv) in a mixture of acetone and water (10:1, 0.2 M).

-

Add N-methylmorpholine N-oxide (NMO) (1.2 equiv).

-

To this stirring solution, add a 2.5% solution of OsO₄ in t-butanol (0.02 equiv) dropwise.

-

Stir the reaction at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of Na₂SO₃ and stir for 30 minutes.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash chromatography to obtain 4-(phthalimido)butane-1,2-diol.

Logical Workflow for Dihydroxylation

Caption: Dihydroxylation Workflow.

Oxidative Cleavage (Ozonolysis)

Ozonolysis of the terminal double bond, followed by a reductive workup, yields 3-(phthalimido)propanal.

Table 3: Representative Data for Ozonolysis of Terminal Alkenes

| Reagent 1 | Reagent 2 (Workup) | Product | Typical Yield |

| O₃ | Zn, H₂O or Me₂S | Aldehyde | >85% |

| O₃ | NaBH₄ | Alcohol | >80% |

Experimental Protocol: Synthesis of 3-(Phthalimido)propanal

-

Dissolve this compound (1.0 equiv) in a suitable solvent such as dichloromethane or methanol (0.1 M) and cool to -78 °C.

-

Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

-

Purge the solution with nitrogen or argon to remove excess ozone.

-

Add a reducing agent, such as dimethyl sulfide (DMS) (2.0 equiv) or zinc dust (2.0 equiv) and acetic acid (2.0 equiv), to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Filter off any solids and concentrate the filtrate under reduced pressure.

-

Purify the crude aldehyde by flash column chromatography.

Logical Workflow for Ozonolysis

Caption: Ozonolysis Workflow.

Olefin Metathesis

The terminal butenyl group can participate in olefin metathesis reactions, such as cross-metathesis, to form new carbon-carbon double bonds. The choice of catalyst is crucial for the success of these reactions, with Grubbs and Hoveyda-Grubbs catalysts being commonly employed. Cross-metathesis with an acrylate, for example, can introduce an ester functionality.[6]

Table 4: Representative Data for Cross-Metathesis of Terminal Alkenes

| Catalyst | Partner Olefin | Typical Yield | Reference |

| Grubbs II Catalyst | Acrylates | Moderate to Good | [6] |

| Hoveyda-Grubbs II Catalyst | Styrenes | Good to Excellent |

Experimental Protocol: Cross-Metathesis with Methyl Acrylate

-

In a glovebox, dissolve this compound (1.0 equiv) and methyl acrylate (3.0 equiv) in anhydrous, degassed dichloromethane (0.1 M).

-

Add a solution of Grubbs second-generation catalyst (0.01-0.05 equiv) in dichloromethane.

-

Stir the reaction mixture at room temperature or gentle reflux (40 °C) under an argon atmosphere for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

-

Concentrate the reaction mixture and purify by flash column chromatography on silica gel to afford the cross-metathesis product.

Logical Workflow for Cross-Metathesis

Caption: Cross-Metathesis Workflow.

Radical Additions

The terminal alkene can undergo radical addition reactions. For instance, in the presence of a radical initiator, addition of thiols or other radical precursors can be achieved. While not directly on the target molecule, radical additions to alkenes catalyzed by N-hydroxyphthalimide (NHPI) are well-documented, suggesting the phthalimide moiety is compatible with radical conditions.

Experimental Protocol: Thiol-Ene Radical Addition

-

Dissolve this compound (1.0 equiv) and a thiol (e.g., thiophenol, 1.1 equiv) in a suitable solvent like THF or acetonitrile (0.2 M).

-

Add a radical initiator such as azobisisobutyronitrile (AIBN) (0.1 equiv).

-

Degas the solution with argon for 15 minutes.

-

Heat the reaction mixture to 70-80 °C for 4-8 hours, monitoring by TLC.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the thioether adduct.

Logical Workflow for Radical Addition

Caption: Radical Addition Workflow.

Conclusion

The butenyl group of this compound offers a versatile handle for a wide array of chemical transformations. This guide has outlined several key reactions, including hydroboration-oxidation, dihydroxylation, ozonolysis, olefin metathesis, and radical additions, providing a foundation for the strategic incorporation of this building block in complex molecule synthesis. The presented experimental protocols, based on established methodologies for terminal alkenes, should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Further investigation into the specific reaction kinetics and optimization for this particular substrate is encouraged to fully exploit its synthetic potential.

References

N-(3-Buten-1-yl)phthalimide: A Versatile Protecting Group for Primary Amines in Complex Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic protection and deprotection of primary amines is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical development and materials science. The ideal protecting group should be introduced efficiently under mild conditions, remain robust throughout various synthetic transformations, and be selectively removed without affecting other functional groups. N-(3-Buten-1-yl)phthalimide emerges as a valuable tool in this context, offering the reliable protection of a primary amine as a phthalimide, coupled with the synthetic versatility of a terminal alkene.

This technical guide provides a comprehensive overview of the use of this compound as a primary amine protecting group. It details the methodologies for its introduction and cleavage, presents comparative quantitative data for various deprotection strategies, and discusses the orthogonality of the protecting group, with a focus on the stability of the butenyl moiety.

Introduction to the this compound Protecting Group

The this compound group leverages the principles of the Gabriel synthesis, a classic and reliable method for the preparation of primary amines.[1][2][3] In this strategy, the phthalimide group acts as a stable and sterically hindered surrogate for an amino group, preventing over-alkylation, a common side reaction in direct amination with ammonia.[3] The presence of the 3-butenyl chain provides an additional functional handle for further synthetic modifications, such as olefin metathesis, hydroboration-oxidation, or polymerization, making it a bifunctional building block in complex molecule synthesis.

Protection of Primary Amines

The introduction of the this compound protecting group is typically achieved via the Gabriel synthesis, which involves the N-alkylation of potassium phthalimide with a suitable 4-halo-1-butene, most commonly 4-bromo-1-butene.

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure based on the Gabriel synthesis.[4]

Materials:

-

Potassium phthalimide

-

4-bromo-1-butene

-

Dimethylformamide (DMF), anhydrous

-

Potassium iodide (KI), catalytic amount (optional)

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of potassium phthalimide (1.0 equiv.) in anhydrous DMF, add 4-bromo-1-butene (1.1 equiv.). A catalytic amount of potassium iodide can be added to facilitate the reaction with less reactive halides.

-

Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts, wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by recrystallization or column chromatography.

Deprotection of the this compound Group

The removal of the phthalimide group to liberate the primary amine is a critical step. Several methods are available, with the choice depending on the sensitivity of the substrate to the reaction conditions. The butenyl group is generally stable under the most common deprotection conditions.

Hydrazinolysis (Ing-Manske Procedure)

Hydrazinolysis is the most widely used method for cleaving the phthalimide group due to its mild and generally high-yielding nature.[1][5]

Materials:

-

This compound

-

Hydrazine hydrate (NH₂NH₂·H₂O)

-

Ethanol (or Methanol/THF)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH) solution

Procedure:

-

Dissolve this compound (1.0 equiv.) in ethanol (10-20 mL per gram of substrate).

-

Add hydrazine hydrate (1.5-2.0 equiv.) to the solution.

-

Reflux the mixture for 1-4 hours. A white precipitate of phthalhydrazide will form. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and acidify with concentrated HCl to ensure complete precipitation of phthalhydrazide.

-

Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Make the residue basic with a NaOH solution to deprotonate the amine salt.

-

Extract the liberated 3-buten-1-amine with a suitable organic solvent (e.g., dichloromethane).

-

Dry the combined organic extracts, filter, and concentrate to yield the primary amine.

Reductive Cleavage with Sodium Borohydride

For substrates sensitive to hydrazinolysis, a milder, two-stage, one-flask reductive cleavage using sodium borohydride (NaBH₄) is an excellent alternative.[6][7] This method avoids the use of the potentially hazardous hydrazine.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

2-Propanol

-

Water

-

Glacial acetic acid

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve this compound (1.0 equiv.) in a mixture of 2-propanol and water (typically 6:1 v/v).

-

Add sodium borohydride (4.0-5.0 equiv.) portion-wise to the stirred solution at room temperature.

-

Stir the reaction for 12-24 hours. Monitor by TLC for the disappearance of the starting material.

-

Carefully add glacial acetic acid to quench the excess NaBH₄ and catalyze the cyclization of the intermediate.

-

Heat the mixture to 50-60 °C for 1-2 hours.

-

Cool the reaction mixture and remove the 2-propanol under reduced pressure.

-

Dilute the remaining aqueous mixture with water and wash with dichloromethane to remove the phthalide byproduct.

-

Make the aqueous layer basic (pH > 10) with a saturated NaHCO₃ solution.

-

Extract the primary amine with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the 3-buten-1-amine.

Data Presentation: Comparison of Deprotection Methods

Table 1: Hydrazinolysis of N-Substituted Phthalimides [8]

| N-Substituent | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Polyethylene glycol | Aqueous Hydrazine | THF | Room Temp | 4 | 70-85 |

| Alkyl | Hydrazine Hydrate | Ethanol | Reflux | 1-4 | >85 |

| Aryl | Hydrazine Hydrate | Ethanol | Reflux | 2-6 | >80 |

Table 2: Reductive Cleavage of N-Alkylphthalimides with Sodium Borohydride [6][7]

| N-Alkylphthalimide Substrate | Yield (%) |

| N-Benzylphthalimide | 95 |

| N-(2-Phenylethyl)phthalimide | 92 |

| N-Octylphthalimide | 94 |

| Phthaloyl-L-phenylalanine | 91 |

Orthogonality and Stability of the Butenyl Group

A key advantage of the this compound protecting group is the stability of the terminal alkene under the common deprotection conditions, which allows for orthogonal synthetic strategies.[9]

-

Hydrazinolysis: The conditions for hydrazinolysis are generally mild and neutral to slightly basic, and do not affect isolated carbon-carbon double bonds.

-

Reductive Cleavage with NaBH₄: Sodium borohydride is a chemoselective reducing agent that readily reduces aldehydes and ketones, but it does not typically reduce isolated alkenes.[10][11] Therefore, the butenyl group remains intact during this deprotection method.

-

Acidic and Basic Hydrolysis: While less common due to their harshness, strong acidic or basic hydrolysis could potentially lead to side reactions with the double bond, such as hydration or isomerization, especially at elevated temperatures. These methods should be used with caution.

The stability of the butenyl group allows for a synthetic design where the alkene can be manipulated while the amine is protected, or the amine can be deprotected in the presence of the alkene.

Conclusion

This compound is a highly effective and versatile protecting group for primary amines. Its introduction via the robust Gabriel synthesis and its removal under various mild conditions make it a valuable asset in multi-step organic synthesis. The presence of the stable butenyl moiety offers additional opportunities for molecular diversification. The choice of deprotection method, primarily between hydrazinolysis and reductive cleavage, can be tailored to the specific needs of the synthetic route, ensuring the integrity of other functional groups within the molecule. This technical guide provides the necessary information for researchers and drug development professionals to confidently employ this compound as a strategic tool in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

- 5. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]

- 8. rsc.org [rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

The Gabriel Synthesis of Primary Amines: A Technical Guide to the Role of N-(3-Buten-1-yl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the intermediate, N-(3-Buten-1-yl)phthalimide, in the Gabriel synthesis, a cornerstone method for the selective preparation of primary amines. This document provides a comprehensive overview of the synthesis of this key intermediate and its subsequent conversion to 3-buten-1-amine, a valuable building block in pharmaceutical and specialty chemical development. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to assist researchers in the practical application of this synthetic route.

Introduction: The Gabriel Synthesis and the Significance of this compound

The Gabriel synthesis is a robust and widely utilized chemical reaction that transforms primary alkyl halides into primary amines, effectively avoiding the common issue of over-alkylation often encountered with direct amination methods.[1] The process relies on the use of potassium phthalimide as a nucleophilic amine surrogate.[2] The initial step involves the SN2 reaction between an alkyl halide and the phthalimide anion to form an N-alkylphthalimide intermediate.[3] This intermediate effectively "protects" the amino group, preventing further alkylation.[4] Subsequent cleavage of this intermediate, typically through hydrazinolysis (the Ing-Manske procedure), liberates the desired primary amine.[2]

This compound (CAS 52898-32-5) is a particularly useful N-alkylphthalimide intermediate.[5] Its dual functionality, comprising the protected primary amine within the phthalimide structure and a terminal alkenyl group, makes it a versatile precursor in organic synthesis.[3] The butenyl moiety offers a reactive handle for a variety of subsequent chemical transformations, including polymerization, olefin metathesis, and other carbon-carbon bond-forming reactions, expanding its utility in the synthesis of complex target molecules in pharmaceutical and materials science applications.[3] This guide will detail the synthesis of this compound and its conversion to 3-buten-1-amine.

Synthesis of this compound

The synthesis of this compound is achieved through the nucleophilic substitution of a primary alkyl halide, 4-bromo-1-butene, with potassium phthalimide. The phthalimide anion, a soft nucleophile, attacks the electrophilic carbon of the alkyl halide, displacing the bromide leaving group.

Quantitative Data for the Synthesis of this compound

| Parameter | Value/Condition |

| Reactants | Potassium Phthalimide, 4-Bromo-1-butene |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 80-100 °C |

| Reaction Time | Several hours (monitored by TLC) |

| Purity | >98.0% (HPLC) |

| Appearance | White to Almost white powder to crystal |

| Melting Point | 50.0 to 54.0 °C |

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a stirred suspension of potassium phthalimide (1.2 equivalents) in anhydrous dimethylformamide (DMF), add 4-bromo-1-butene (1.0 equivalent).

-

Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alkyl halide is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography.

Conversion of this compound to 3-Buten-1-amine

The liberation of the primary amine from this compound is most commonly and effectively achieved through hydrazinolysis, a method known as the Ing-Manske procedure.[2] This involves the reaction of the N-substituted phthalimide with hydrazine hydrate, which cleaves the imide bonds to form a stable phthalhydrazide precipitate and the desired primary amine.[2]

Quantitative Data for the Hydrazinolysis of this compound

| Parameter | Value/Condition |

| Reactant | This compound |

| Reagent | Hydrazine hydrate |

| Solvent | Ethanol |

| Temperature | Reflux |

| Reaction Time | Several hours (monitored by TLC) |

Experimental Protocol: Synthesis of 3-Buten-1-amine (Ing-Manske Procedure)

-

Reaction Setup: Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask. Add hydrazine hydrate (typically 1.5-2.0 equivalents) to the solution.

-

Reflux and Precipitation: Reflux the mixture for several hours. The progress of the reaction can be monitored by TLC. A precipitate of phthalhydrazide will form upon completion.

-

Isolation of Phthalhydrazide: Cool the reaction mixture and filter to remove the solid phthalhydrazide. Wash the precipitate with ethanol.

-

Isolation of the Primary Amine: Concentrate the filtrate under reduced pressure. The residue, containing the crude 3-buten-1-amine, can be further purified by distillation or by acid-base extraction.

Characterization of this compound

Accurate characterization of the this compound intermediate is crucial to ensure its purity and structural integrity before proceeding to the subsequent cleavage step. The primary methods for characterization are spectroscopic.

Spectroscopic Data

| Technique | Data |

| 1H NMR (CDCl3) | δ (ppm): 7.85-7.82 (m, 2H, Ar-H), 7.72-7.69 (m, 2H, Ar-H), 5.83 (ddt, J = 17.0, 10.2, 6.7 Hz, 1H, -CH=CH2), 5.08 (dq, J = 17.0, 1.6 Hz, 1H, =CH2), 5.01 (dq, J = 10.2, 1.4 Hz, 1H, =CH2), 3.75 (t, J = 7.2 Hz, 2H, -NCH2-), 2.41 (qt, J = 7.0, 1.4 Hz, 2H, -CH2CH=) |

| 13C NMR (CDCl3) | δ (ppm): 168.3, 134.7, 133.9, 132.1, 123.2, 116.8, 37.5, 33.2 |

| Molecular Formula | C12H11NO2[6] |

| Molecular Weight | 201.23 g/mol |

Workflow and Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and logical relationships in the Gabriel synthesis involving this compound.

Caption: Gabriel synthesis workflow for 3-buten-1-amine.

Caption: Logical flow of the Gabriel synthesis.

Conclusion

This compound serves as a critical and versatile intermediate in the Gabriel synthesis, enabling the clean and efficient production of 3-buten-1-amine. The phthalimide moiety provides a robust protecting group for the primary amine, preventing undesirable side reactions, while the butenyl group offers a site for further synthetic elaborations. The detailed protocols and quantitative data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to successfully implement this synthetic strategy in their work. The reliability of the Gabriel synthesis, coupled with the unique structural features of this compound, ensures its continued relevance in modern organic and medicinal chemistry.

References

A Comprehensive Technical Guide to N-(3-Buten-1-yl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-(3-Buten-1-yl)phthalimide, a versatile bifunctional molecule utilized in organic synthesis. Its unique structure, incorporating a protected primary amine and a terminal alkene, makes it a valuable building block in the development of novel pharmaceuticals and specialty chemicals. This document outlines its core physicochemical properties, provides a detailed experimental protocol for its synthesis, and illustrates the synthetic workflow.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature. The quantitative data for this compound are summarized in the table below for ease of reference.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 201.23 g/mol | [1][3] |

| CAS Number | 52898-32-5 | [1][2][4] |

| Melting Point | 52 - 54 °C | [2] |

| Appearance | White to Almost white powder to crystal | [1][2] |

| Purity | >98.0% (HPLC) | [1][3] |

Synthetic Pathway: The Gabriel Synthesis

A common and effective method for the preparation of N-substituted phthalimides, including this compound, is the Gabriel synthesis.[5][6] This method involves the N-alkylation of potassium phthalimide with an appropriate alkyl halide.[5] The phthalimide group serves as a protecting group for the primary amine, preventing over-alkylation, a common issue when reacting alkyl halides directly with amines.[5]

The synthesis of this compound proceeds via a nucleophilic substitution reaction (SN2) where the phthalimide anion attacks the electrophilic carbon of an alkyl halide, in this case, a 4-halobut-1-ene. The resulting N-substituted phthalimide can then be used in further synthetic steps. The terminal butenyl group offers a reactive site for a variety of transformations, including polymerization and the synthesis of dyes and agrochemicals.[7]

Experimental Protocol: Synthesis of this compound

The following protocol is a generalized procedure based on the principles of the Gabriel synthesis for preparing N-substituted phthalimides.

Materials:

-

Potassium phthalimide

-

4-Bromobut-1-ene (or another suitable 4-halobut-1-ene)

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve potassium phthalimide in anhydrous dimethylformamide (DMF).

-

Addition of Alkyl Halide: To the stirring solution, add 4-bromobut-1-ene dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

-

Workup: After cooling to room temperature, pour the reaction mixture into a larger volume of deionized water. This will precipitate the crude product.

-

Extraction: Extract the aqueous mixture with diethyl ether. Combine the organic layers and wash them with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a product with high purity (>98%).

Safety Precautions:

-

All procedures should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

Dimethylformamide is a skin and respiratory irritant. Handle with care.

-

Alkyl halides are reactive and should be handled with caution.

This guide provides foundational information for researchers working with this compound. For specific applications, further optimization of the synthetic protocol and characterization may be required.

References

Commercial Suppliers and Technical Guide for High-Purity N-(3-Buten-1-yl)phthalimide

For researchers, scientists, and professionals in drug development, securing a reliable source of high-purity chemical intermediates is paramount. N-(3-Buten-1-yl)phthalimide (CAS No. 52898-32-5) is a valuable building block in organic synthesis, and this guide provides an in-depth overview of its commercial availability, along with technical information relevant to its procurement and use.

Commercial Availability

Several chemical suppliers offer this compound, with purity levels typically suitable for research and development purposes. The stated purity is often determined by High-Performance Liquid Chromatography (HPLC). Below is a summary of some commercial suppliers and their product specifications.

| Supplier | Product Number | Stated Purity | Analytical Method |

| TCI America | B1881 | >98.0% | HPLC |

| Sigma-Aldrich | Not specified | 98% | Not specified |

| ChemUniverse | P76035 | 95% | Not specified |

| CP Lab Chemicals | Not specified | min 98% | HPLC |

Experimental Protocols

While specific proprietary synthesis and purification protocols are not disclosed by suppliers, the following sections detail representative experimental procedures based on established chemical literature for the synthesis and quality control of N-substituted phthalimides.

Synthesis: Gabriel Synthesis of this compound

The most common method for the preparation of N-alkylphthalimides is the Gabriel synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by the potassium salt of phthalimide.

Reaction Scheme:

Caption: Reaction scheme for the Gabriel synthesis of this compound.

Materials:

-

Potassium phthalimide

-

4-Bromo-1-butene

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane

-

Distilled water

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of potassium phthalimide in anhydrous DMF, add 4-bromo-1-butene.

-

Heat the reaction mixture with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into distilled water.

-

Extract the aqueous mixture with dichloromethane.

-

Combine the organic layers, wash with distilled water, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification: Recrystallization

The crude this compound can be purified by recrystallization to achieve high purity.

Procedure:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water).

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Hot-filter the solution to remove any insoluble impurities and the activated charcoal.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize the yield of the purified crystals.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Quality Control: High-Performance Liquid Chromatography (HPLC)

The purity of the final product is typically assessed by HPLC.

Typical HPLC Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of acetonitrile and water, or a similar solvent system.

-

Detector: UV detector at a suitable wavelength.

Visualizations

Procurement and Quality Verification Workflow

The following diagram illustrates a typical workflow for procuring and verifying the quality of a high-purity chemical like this compound.

Caption: Workflow for procurement and quality verification of high-purity chemicals.

Synthesis of this compound

The diagram below outlines the key steps in the synthesis of this compound.

Caption: Key steps in the synthesis and purification of this compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using N-(3-Buten-1-yl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis of bioactive molecules, specifically focusing on γ-aminobutyric acid (GABA) analogues, using N-(3-Buten-1-yl)phthalimide as a versatile starting material. The protocols outlined herein describe a synthetic pathway to N-phthaloyl-GABA, a key intermediate that can be further elaborated or deprotected to yield biologically active compounds. Phthalimide derivatives are a well-established class of compounds with a wide range of biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties.

Introduction

This compound serves as a valuable building block in medicinal chemistry. Its terminal alkene functionality provides a reactive handle for various chemical transformations, allowing for the introduction of diverse functional groups. A particularly useful application is its conversion to N-phthaloyl-GABA, a protected form of the principal inhibitory neurotransmitter in the mammalian central nervous system. Analogues of GABA are of significant interest in drug discovery for the treatment of neurological disorders such as epilepsy, anxiety, and neuropathic pain.

This document details the synthetic route from this compound to N-phthaloyl-GABA and presents data on the anticonvulsant activity of N-phthaloyl-GABA and its derivatives, demonstrating the utility of this synthetic platform.

Synthetic Pathway Overview

The conversion of this compound to N-phthaloyl-GABA is a two-step process involving the oxidative cleavage of the butenyl side chain. The phthalimide group serves as a robust protecting group for the primary amine, which can be removed in a final step if the free amine is desired.

Application Notes and Protocols: Cu-Catalyzed Allylic Perfluoroalkylation of N-(3-Buten-1-yl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of perfluoroalkyl groups into organic molecules is a cornerstone of modern medicinal chemistry. These moieties can significantly enhance a compound's metabolic stability, lipophilicity, and bioavailability.[1][2][3][4] One powerful method for achieving this transformation is the copper-catalyzed allylic perfluoroalkylation of unactivated alkenes. This application note provides a detailed protocol for the trifluoromethylation of N-(3-Buten-1-yl)phthalimide, a versatile building block in pharmaceutical synthesis, and explores the broader applications of this methodology.

The described reaction utilizes a copper(I) catalyst and a perfluoro acid anhydride as the perfluoroalkyl source. A key feature of this process is the in situ generation of a bis(perfluoroacyl) peroxide, which then acts as the perfluoroalkylating agent.[5] This method offers a practical and efficient route to valuable perfluoroalkylated allylic compounds.

Reaction Mechanism

The copper-catalyzed allylic perfluoroalkylation is understood to proceed through a radical-mediated pathway. The catalytic cycle, as proposed in the literature, involves the following key steps:

-

In Situ Peroxide Formation: The perfluoro acid anhydride reacts with an oxidant, such as urea-hydrogen peroxide, to form a bis(perfluoroacyl) peroxide in situ.[5][6]

-

Radical Generation: The copper(I) catalyst facilitates the decomposition of the peroxide to generate a perfluoroalkyl radical (RF•) and a copper(II) carboxylate species.

-

Radical Addition: The highly electrophilic perfluoroalkyl radical adds to the double bond of the alkene substrate, in this case, this compound.

-

Allylic C-H Abstraction: An allylic hydrogen is abstracted, leading to the formation of a stabilized allylic radical.

-

Oxidative Elimination: The allylic radical is trapped by the copper(II) species, which is followed by reductive elimination to yield the allylic perfluoroalkylation product and regenerate the copper(I) catalyst.

Experimental Protocols

Synthesis of N-(5,5,5-Trifluoro-2-penten-1-yl)phthalimide

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

-

This compound

-

Trifluoroacetic anhydride

-

Urea-hydrogen peroxide

-

Tetrakis(acetonitrile)copper(I) hexafluorophosphate ([Cu(CH₃CN)₄]PF₆)

-

Dichloromethane (DCM)

-

Saturated aqueous potassium carbonate (K₂CO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Stirring bar

-

Reflux condenser

-

Vacuum-argon manifold

-

Syringe with PFA tubing

-

Funnel

-

Separatory funnel

-

Erlenmeyer flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a stirring bar and a reflux condenser connected to a vacuum-argon manifold, add urea-hydrogen peroxide.

-

Peroxide Formation: Cool the flask in an ice bath and add dichloromethane. Slowly add trifluoroacetic anhydride to the stirred suspension. Stir the mixture at low temperature for 1 hour to generate bis(trifluoroacetyl) peroxide in situ.

-

Addition of Reactants: To the reaction mixture, add this compound in one portion, followed by the copper(I) catalyst, [Cu(CH₃CN)₄]PF₆.

-

Reaction: Warm the reaction mixture to 40 °C and stir for 4 hours. The reaction progress can be monitored by TLC.

-

Workup: Cool the mixture in an ice bath and dilute with dichloromethane. Carefully quench the reaction by the slow addition of a saturated aqueous solution of potassium carbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Data Presentation

The following table summarizes the substrate scope of the copper-catalyzed allylic perfluoroalkylation of various unactivated alkenes with different perfluoro acid anhydrides, demonstrating the versatility of this method.

| Entry | Alkene Substrate | Perfluoroalkyl Source | Product | Yield (%) |

| 1 | This compound | (CF₃CO)₂O | N-(5,5,5-Trifluoro-2-penten-1-yl)phthalimide | 85 |

| 2 | 4-Phenyl-1-butene | (CF₃CO)₂O | 1-Phenyl-5,5,5-trifluoro-2-pentene | 78 |

| 3 | 1-Octene | (CF₃CO)₂O | 1,1,1-Trifluoro-3-nonene | 72 |

| 4 | Cyclohexene | (CF₃CO)₂O | 3-(Trifluoromethyl)cyclohexene | 65 |

| 5 | This compound | (C₂F₅CO)₂O | N-(5,5,6,6,6-Pentafluoro-2-hexen-1-yl)phthalimide | 81 |

| 6 | 4-Phenyl-1-butene | (C₃F₇CO)₂O | 1-Phenyl-5,5,6,6,7,7,7-heptafluoro-2-heptene | 75 |

Note: Yields are isolated yields and may vary depending on specific reaction conditions and scale.

Applications in Drug Discovery

The introduction of perfluoroalkyl groups, particularly the trifluoromethyl group, into drug candidates can have profound effects on their pharmacological properties:

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, which can increase the half-life of a drug.[1]

-

Lipophilicity: Perfluoroalkyl groups increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[2]

-

Binding Affinity: The electron-withdrawing nature of perfluoroalkyl groups can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets.

-

Conformational Control: The steric bulk of these groups can influence the conformation of a molecule, locking it into a bioactive shape.

The allylic perfluoroalkylated products synthesized through this method are valuable intermediates for the preparation of more complex molecules. The phthalimide group can be readily removed to reveal a primary amine, which can then be further functionalized. The double bond can also be subjected to a variety of transformations, such as epoxidation, dihydroxylation, or hydrogenation.

Conclusion

The copper-catalyzed allylic perfluoroalkylation of this compound and other unactivated alkenes is a robust and versatile method for the synthesis of valuable perfluoroalkylated building blocks. The detailed protocol and understanding of the reaction mechanism provided in this application note will be a valuable resource for researchers in organic synthesis and drug discovery. The ability to efficiently introduce perfluoroalkyl groups into complex molecules opens up new avenues for the development of novel therapeutics with improved pharmacological profiles.

References

- 1. Medicinal applications of perfluoroalkylated chain-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polyfluorinated groups in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A novel catalytic pathway for perfluoroacyl peroxide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ring-Closing Metathesis of N-(3-Buten-1-yl)phthalimide Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the ring-closing metathesis (RCM) reactions of N-(3-Buten-1-yl)phthalimide derivatives. This powerful cyclization strategy offers an efficient route to synthesize substituted 2,5-dihydro-1H-pyrroles, valuable scaffolds in medicinal chemistry and drug discovery. The protocols and data presented herein are intended to serve as a guide for the practical application of this methodology in a research and development setting.

Introduction